molecular formula C11H23ClN2O B1420830 N-(piperidin-4-yl)hexanamide hydrochloride CAS No. 1221722-76-4

N-(piperidin-4-yl)hexanamide hydrochloride

Cat. No.: B1420830
CAS No.: 1221722-76-4
M. Wt: 234.76 g/mol
InChI Key: BSMNNCKBUMROOC-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)hexanamide hydrochloride: is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, widely recognized for its significant role in the pharmaceutical industry. Compounds containing the piperidine moiety are known for their diverse biological activities and are utilized in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)hexanamide hydrochloride typically involves the coupling of 4-piperidone hydrochloride monohydrate with 1-bromo-n-hexane. This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of piperidine derivatives often involves multicomponent reactions, hydrogenation, cyclization, and amination processes. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-yl)hexanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(piperidin-4-yl)hexanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)hexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .

Properties

IUPAC Name

N-piperidin-4-ylhexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-2-3-4-5-11(14)13-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNNCKBUMROOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-76-4
Record name Hexanamide, N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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